cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate
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Overview
Description
cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate: is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate typically involves multi-step organic reactions The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-2H-furo[3,2-b]pyrrole
- Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride
- Hexahydro-2H-furo[3,2-b]pyrrole acetate
Uniqueness
cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate is unique due to the presence of the oxalate group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-2-4-8-6(1)5;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m11./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMUKXGRKDHGY-LDCPCGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1OCC2.C1CNC2C1OCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1OCC2.C1CN[C@H]2[C@@H]1OCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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